molecular formula C8H7N3S B171666 5-Phenyl-1H-1,2,4-triazole-3-thiol CAS No. 3414-94-6

5-Phenyl-1H-1,2,4-triazole-3-thiol

Cat. No.: B171666
CAS No.: 3414-94-6
M. Wt: 177.23 g/mol
InChI Key: JRLMMJNORORYPO-UHFFFAOYSA-N
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Description

5-Phenyl-1H-1,2,4-triazole-3-thiol is a heterocyclic compound with the molecular formula C8H7N3S. It is known for its unique structure, which includes a triazole ring substituted with a phenyl group and a thiol group.

Mechanism of Action

Target of Action

The primary target of 5-Phenyl-1H-1,2,4-triazole-3-thiol (5PTT) is mild steel , which is widely used in the industry . The compound acts as a corrosion inhibitor, protecting the steel from corrosive environments such as hydrochloric acid solutions .

Mode of Action

5PTT interacts with its target by forming a protective film on the mild steel surface . This film is formed through the process of adsorption, which can occur through physisorption, chemisorption, or a combination of both . The effectiveness of 5PTT as a corrosion inhibitor depends on its ability to adsorb to the metal surface . The compound uses π-electrons as the adsorption center when the metal interacts with the inhibitor .

Biochemical Pathways

The biochemical pathway involved in the action of 5PTT is the corrosion process of mild steel. Corrosion, a global problem that negatively affects the development of countries, is inevitable in iron and its alloys, especially in hydrochloric acid and sulfuric acid environments . 5PTT acts as a mixed type inhibitor, partially suppressing both anodic and cathodic reactions in the corrosion process .

Result of Action

The result of 5PTT’s action is the formation of an effective film that protects mild steel in acid solutions . The inhibition efficiency of 5PTT on mild steel surface was found to be 97.9%, indicating that it is highly effective as a corrosion inhibitor .

Action Environment

The action of 5PTT is influenced by the environment in which it is used. Specifically, the compound is effective in environments where mild steel is exposed to corrosive substances such as hydrochloric acid . The compound’s effectiveness may vary depending on the concentration of the corrosive substance and other environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-1H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or other suitable solvents .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-1H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Disulfides: Formed through oxidation of the thiol group.

    S-Alkylated Derivatives: Formed through nucleophilic substitution reactions.

    Fused Heterocycles: Formed through cyclization reactions.

Scientific Research Applications

5-Phenyl-1H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized as a corrosion inhibitor for metals, particularly in acidic environments

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,4-Triazole-3-thiol: Similar structure but lacks the phenyl group.

    4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Contains an amino group in addition to the phenyl and thiol groups.

    5-Furan-2-yl-4H-1,2,4-triazole-3-thiol: Contains a furan ring instead of a phenyl group.

Uniqueness

5-Phenyl-1H-1,2,4-triazole-3-thiol is unique due to its combination of a phenyl group and a thiol group on the triazole ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-phenyl-1,2-dihydro-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7N3S/c12-8-9-7(10-11-8)6-4-2-1-3-5-6/h1-5H,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLMMJNORORYPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=S)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80187742
Record name 1H-1,2,4-Triazole-3-thiol, 5-phenyl-
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Molecular Weight

177.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3414-94-6
Record name 3-Mercapto-5-phenyl-1,2,4-triazole
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Record name 5-Phenyl-s-triazole-3-thiol
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Record name 3414-94-6
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Record name 1H-1,2,4-Triazole-3-thiol, 5-phenyl-
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Record name 5-Phenyl-1H-1,2,4-triazole-3-thiol
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Record name 5-PHENYL-S-TRIAZOLE-3-THIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 5-phenyl-4H-1,2,4-triazole-3-thiol?

A1: The molecular formula of 5-phenyl-4H-1,2,4-triazole-3-thiol is C8H7N3S, and its molecular weight is 177.22 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers frequently utilize various spectroscopic methods to characterize 5-phenyl-4H-1,2,4-triazole-3-thiol. These include:

  • FT-IR Spectroscopy: This technique helps identify functional groups and their vibrations within the molecule. Studies have used FT-IR to confirm the presence of characteristic peaks corresponding to the triazole ring and thiol group. [, , ]
  • NMR Spectroscopy (1H and 13C): NMR provides insights into the compound's structure and connectivity by analyzing the magnetic properties of its atomic nuclei. [, , , ]
  • Mass Spectrometry: This technique determines the mass-to-charge ratio of ions, aiding in identifying the compound and its fragments. [, ]

Q3: How is computational chemistry used to study 5-phenyl-4H-1,2,4-triazole-3-thiol?

A3: Computational methods are valuable for predicting and understanding the compound's properties and behavior. Researchers have employed techniques such as:

  • Density Functional Theory (DFT): DFT calculations are used to study the electronic structure, energy levels, and reactivity of the molecule. These calculations have provided insights into the compound's adsorption mechanism on metal surfaces and its potential as a corrosion inhibitor. [, ]
  • Molecular Dynamics (MD) Simulations: MD simulations explore the interactions of the compound with other molecules, such as solvents or binding partners, over time. These simulations have been used to investigate the compound's behavior in different media (e.g., water, acid solutions) and its interactions with target proteins. []
  • Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models correlate the compound's structure to its biological activity. While some studies question the accuracy of certain QSAR models for this compound [], ongoing research explores its potential for predicting activity and guiding the design of new derivatives. []

Q4: How does 5-phenyl-4H-1,2,4-triazole-3-thiol perform as a corrosion inhibitor?

A4: This compound has shown promising corrosion inhibition properties for various metals in acidic environments:

  • Mild Steel: Studies indicate it effectively inhibits mild steel corrosion in hydrochloric acid (HCl) solutions [, ] and sulfuric acid (H2SO4) solutions [], with inhibition efficiencies exceeding 90% at certain concentrations.
  • Aluminum: Research suggests its potential to inhibit the corrosion of aluminum alloys, specifically type 6061 Al-15 vol. pct. SiC(p) composite, in sodium hydroxide (NaOH) solutions. []
  • Nickel-Aluminum Bronze: Recent studies have explored its role in inhibiting the corrosion of this alloy, further expanding its potential applications. []

Q5: What are the proposed mechanisms for its corrosion inhibition properties?

A5: The compound's corrosion inhibition is attributed to:

  • Adsorption: It forms a protective layer on the metal surface through adsorption, acting as a barrier against corrosive agents. [, , ]
  • Mixed-Type Inhibition: It can hinder both anodic and cathodic corrosion reactions, providing comprehensive protection. []
  • Synergistic Effects: Combining it with other compounds, like potassium iodide, can enhance its inhibition efficiency. []

Q6: Are there other material applications for 5-phenyl-4H-1,2,4-triazole-3-thiol?

A6: Beyond corrosion inhibition, research has explored its incorporation into:

  • Nanomaterials: It has been used to functionalize diamond nanoparticles for the controlled growth of hybrid graphite-diamond nanowires, with potential applications in electronics and materials science. []
  • Drug Delivery Systems: Its inclusion in polypyrrole chitosan core-shell nanoparticles has been investigated for controlled drug release, showing pH-dependent release behavior. []

Q7: What biological activities have been reported for 5-phenyl-4H-1,2,4-triazole-3-thiol and its derivatives?

A7: This compound and its derivatives have demonstrated a range of biological activities, including:

  • Antibacterial Activity: Studies have shown its potential against both Gram-positive and Gram-negative bacteria. [, , , , ]
  • Antifungal Activity: Derivatives have exhibited potent antifungal properties, showing activity against various fungal species. []
  • Antioxidant Activity: Research suggests its ability to scavenge free radicals, potentially contributing to its protective effects in biological systems. [, ]
  • Anthelmintic Activity: Inclusion complexes of the compound have demonstrated enhanced anthelmintic activity compared to the free compound. [, ]
  • Antitumor Activity: Preliminary research indicates potential anticancer activity, particularly against breast cancer cells, inducing apoptosis and inhibiting cell growth. []
  • Antianxiety Activity: Specific derivatives of 5-phenyl-4H-1,2,4-triazole-3-thiol have shown promising antianxiety effects in preclinical studies. []

Q8: How does the structure of 5-phenyl-4H-1,2,4-triazole-3-thiol relate to its activity (SAR)?

A8: While a comprehensive SAR profile requires extensive investigation, initial findings suggest that:

  • Substitutions: Introducing different substituents on the phenyl ring or the triazole ring can significantly influence the compound's biological activity. [, , ]
  • Schiff Base Formation: Condensing the compound with aldehydes to form Schiff base derivatives can alter its properties and biological activity. [, , , ]
  • Complexation: Forming complexes with metal ions or cyclodextrins can modulate its solubility, stability, and biological activity. [, , , , ]

Q9: What is known about the stability of 5-phenyl-4H-1,2,4-triazole-3-thiol?

A9: While specific stability data are limited in the provided research, several factors likely influence its stability:

  • Formulation: Encapsulation within nanoparticles or complexation with other molecules might improve stability and shelf life. [, ]

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